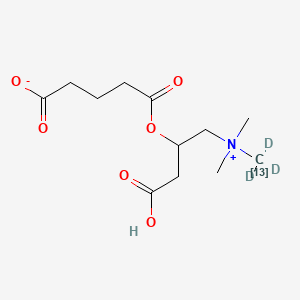

DL-Glutaryl carnitine-13C,d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H21NO6 |

|---|---|

Molekulargewicht |

279.31 g/mol |

IUPAC-Name |

5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3 |

InChI-Schlüssel |

NXJAXUYOQLTISD-KQORAOOSSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of DL-Glutaryl Carnitine-13C,d3 in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Glutaryl carnitine-13C,d3 in the field of metabolomics. This isotopically labeled compound serves as a crucial tool for the accurate quantification of its endogenous counterpart, glutarylcarnitine (B602354), a key biomarker for the inherited metabolic disorder, Glutaric Aciduria Type I (GA-I).

Core Application: An Internal Standard for Quantitative Mass Spectrometry

In metabolomics, particularly in targeted analyses, the precise and accurate quantification of metabolites is paramount. This compound functions as an ideal internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation and analysis. These variations may include:

-

Matrix Effects: Differences in the ionization efficiency of the analyte due to the presence of other components in the biological sample.

-

Extraction Inefficiencies: Incomplete or variable recovery of the analyte during sample preparation steps.

-

Instrumental Variability: Fluctuations in the mass spectrometer's performance over time.

By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can normalize the signal of the endogenous, unlabeled glutarylcarnitine. Since the labeled standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar variations during the analytical process. This co-elution and co-ionization allow for a more accurate and precise calculation of the endogenous metabolite's concentration.

Quantitative Data for Internal Standard Application

The concentration of the internal standard used can vary depending on the biological matrix, the sensitivity of the instrument, and the expected concentration range of the endogenous analyte. The following table provides representative concentrations of isotopically labeled acylcarnitine internal standards used in various metabolomics applications.

| Internal Standard | Analyte | Biological Matrix | Typical Concentration in Extraction Solution | Reference |

| d3-Acetylcarnitine | Acetylcarnitine | Dried Blood Spot | 0.6 µmol/L | [1] |

| d3-Propionylcarnitine | Propionylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d3-Butyrylcarnitine | Butyrylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d9-Isovalerylcarnitine | Isovalerylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d3-Glutarylcarnitine | Glutarylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d3-Octanoylcarnitine | Octanoylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d3-Myristoylcarnitine | Myristoylcarnitine | Dried Blood Spot | 0.1 µmol/L | [1] |

| d3-Palmitoylcarnitine | Palmitoylcarnitine | Dried Blood Spot | 0.4 µmol/L | [1] |

| d3-Stearoylcarnitine | Stearoylcarnitine | Dried Blood Spot | 0.4 µmol/L | [1] |

Metabolic Context: The Lysine Degradation Pathway

Glutarylcarnitine is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutarylcarnitine and glutaric acid. This accumulation is the hallmark of Glutaric Aciduria Type I.

Experimental Protocol: Quantification of Glutarylcarnitine in Dried Blood Spots

This protocol outlines a typical workflow for the analysis of acylcarnitines, including glutarylcarnitine, in dried blood spots (DBS) using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

-

Dried blood spot punches (3 mm)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

This compound internal standard stock solution

-

Calibrator solutions of unlabeled glutarylcarnitine

-

96-well microtiter plates

-

Plate shaker

-

Centrifuge

-

LC-MS/MS system

2. Internal Standard Spiking Solution Preparation:

-

Prepare a working solution of this compound in methanol at a concentration of 0.1 µmol/L. This solution will also contain other isotopically labeled acylcarnitine internal standards.

3. Sample Preparation:

-

Place a 3 mm DBS punch into each well of a 96-well plate.

-

To each well, add 100 µL of the internal standard spiking solution.

-

Seal the plate and place it on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.

-

Centrifuge the plate at 3000 x g for 10 minutes to pellet the DBS paper.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the acylcarnitines.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glutarylcarnitine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)

-

-

Collision Energy and other MS parameters should be optimized for each specific instrument.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the unlabeled glutarylcarnitine and the labeled internal standard.

-

Calculate the peak area ratio (unlabeled/labeled).

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of glutarylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool in modern metabolomics, enabling the accurate and reliable quantification of glutarylcarnitine. Its use as an internal standard is fundamental for clinical diagnostic applications, particularly in newborn screening for Glutaric Aciduria Type I, as well as in research settings investigating metabolic pathways and drug development. The methodologies outlined in this guide provide a robust framework for the implementation of quantitative acylcarnitine analysis in a high-throughput setting.

References

An In-depth Technical Guide to the Synthesis and Purification of 13C,d3 Labeled Glutarylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 13C,d3 labeled glutarylcarnitine (B602354). This isotopically labeled internal standard is critical for accurate quantification in metabolic research and clinical diagnostics, particularly in the study of fatty acid oxidation disorders and organic acidemias. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and analytical workflows.

Introduction

Glutarylcarnitine is a key biomarker for Glutaric Acidemia Type I, an inherited metabolic disorder. The use of stable isotope-labeled internal standards, such as 13C,d3-glutarylcarnitine, is essential for precise quantification by mass spectrometry, correcting for matrix effects and variations in sample processing. This guide details a plausible synthetic route and purification strategy for the preparation of high-purity 13C,d3-glutarylcarnitine.

Synthetic Strategy Overview

The synthesis of 13C,d3-glutarylcarnitine is approached as a multi-stage process, beginning with the synthesis of the isotopically labeled precursors: [1,5-¹³C₂]-glutaric anhydride (B1165640) and L-carnitine-(N-trimethyl-d₃). These precursors are then coupled to form the target molecule, which is subsequently purified to a high degree.

Caption: Overview of the synthetic workflow for 13C,d3-glutarylcarnitine.

Experimental Protocols

Synthesis of [1,5-¹³C₂]-Glutaric Anhydride

The synthesis of the labeled glutaric anhydride begins with commercially available [1,5-¹³C₂]-glutaric acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add [1,5-¹³C₂]-glutaric acid.

-

Dehydration: Add a dehydrating agent, such as acetic anhydride, in a molar excess.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours.

-

Work-up: After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The resulting crude [1,5-¹³C₂]-glutaric anhydride can be purified by recrystallization or distillation.

| Parameter | Value |

| Starting Material | [1,5-¹³C₂]-Glutaric Acid |

| Reagent | Acetic Anhydride |

| Reaction Time | 2-3 hours |

| Temperature | Reflux |

| Expected Yield | >90% |

Synthesis of L-carnitine-(N-trimethyl-d₃)

This procedure involves the demethylation of L-carnitine followed by remethylation with a deuterated methyl source.

Protocol:

-

Demethylation: L-carnitine is heated in a suitable solvent, such as 2-hydroxyethylamine, to yield demethyl-L-carnitine.

-

Purification of Intermediate: The crude demethyl-L-carnitine is purified, for example, by conversion to its hydrochloride salt and recrystallization.

-

Remethylation: The purified demethyl-L-carnitine is dissolved in an appropriate solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide), and iodomethane-d₃ is added dropwise.

-

Reaction Conditions: The reaction mixture is heated to facilitate the methylation.

-

Purification: The final product, L-carnitine-(N-trimethyl-d₃), is purified by recrystallization from a suitable solvent system, such as isopropanol (B130326) and acetone.

| Parameter | Value |

| Starting Material | L-Carnitine |

| Methylating Agent | Iodomethane-d₃ |

| Solvents | 2-hydroxyethylamine, Acetonitrile |

| Expected Yield | ~85-90% |

Synthesis of 13C,d3-Glutarylcarnitine

The final product is synthesized by the esterification of L-carnitine-(N-trimethyl-d₃) with [1,5-¹³C₂]-glutaric anhydride.

Protocol:

-

Reaction Setup: In a clean, dry flask, dissolve L-carnitine-(N-trimethyl-d₃) hydrochloride in trifluoroacetic acid.

-

Addition of Anhydride: Add [1,5-¹³C₂]-glutaric anhydride to the solution. A molar excess of the anhydride is typically used.

-

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Initial Work-up: Remove the trifluoroacetic acid under reduced pressure. The crude product is obtained as a residue.

| Parameter | Value |

| Reactant 1 | L-carnitine-(N-trimethyl-d₃) |

| Reactant 2 | [1,5-¹³C₂]-Glutaric Anhydride |

| Solvent | Trifluoroacetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

Purification of 13C,d3-Glutarylcarnitine

A multi-step purification process is employed to achieve high purity of the final product.

Caption: A typical multi-step purification workflow for acylcarnitines.

Liquid-Liquid Partitioning

Protocol:

-

Dissolve the crude product in water.

-

Perform an extraction with a non-polar organic solvent (e.g., n-butanol or a heptane/isopropanol mixture) to remove unreacted anhydride and other non-polar impurities.

-

The aqueous phase containing the glutarylcarnitine is retained.

Ion Exchange Chromatography

Protocol:

-

Column Preparation: A strong cation exchange solid-phase extraction (SPE) cartridge is conditioned according to the manufacturer's instructions.

-

Loading: The aqueous solution from the previous step is loaded onto the column.

-

Washing: The column is washed with water and a low-concentration organic solvent (e.g., methanol) to remove unbound impurities.

-

Elution: The glutarylcarnitine is eluted with a solution of ammonia (B1221849) in methanol.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, a final purification step using preparative HPLC is recommended.

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to increasing organic content |

| Detection | UV (at low wavelength, e.g., 210 nm) and/or Mass Spectrometry |

Characterization

The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mass Spectrometry

The mass spectrum will show a parent ion corresponding to the mass of 13C,d3-glutarylcarnitine. Tandem mass spectrometry (MS/MS) will exhibit characteristic fragmentation patterns of acylcarnitines, including a neutral loss of trimethylamine (B31210) and the formation of specific product ions.

| Technique | Expected m/z |

| ESI-MS (Positive Mode) | [M+H]⁺ corresponding to C₁₂H₁₈¹³C₂D₃NO₆ |

| MS/MS Fragmentation | Characteristic product ions |

NMR Spectroscopy

¹H and ¹³C NMR spectra will confirm the structure of the molecule. The ¹H NMR spectrum will show the absence of the N-trimethyl proton signal and the presence of signals corresponding to the glutaryl and carnitine backbone. The ¹³C NMR spectrum will show enhanced signals for the labeled carbon positions.

Predicted ¹³C NMR Chemical Shifts (Unlabeled Glutarylcarnitine in D₂O)

| Carbon Atom | Chemical Shift (ppm) |

| C=O (ester) | ~175 |

| C=O (acid) | ~177 |

| CH (carnitine) | ~65 |

| CH₂ (carnitine) | ~45 |

| N⁺(CH₃)₃ | ~54 |

| CH₂ (glutaryl α) | ~35 |

| CH₂ (glutaryl β) | ~22 |

| CH₂ (glutaryl γ) | ~35 |

Note: The presence of ¹³C labels will result in observable C-C and C-H couplings in the high-resolution NMR spectra.

Conclusion

The synthesis and purification of 13C,d3-glutarylcarnitine require a meticulous multi-step process. The protocols outlined in this guide provide a robust framework for producing a high-purity internal standard essential for accurate and reliable quantitative analysis in metabolic research and clinical diagnostics. Careful execution of each step and thorough characterization of the final product are paramount to ensuring its quality and suitability for its intended applications.

The Cornerstone of Precision: A Technical Guide to Isotopic Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, quantitative mass spectrometry (MS) stands as a pillar of precision for researchers, scientists, and drug development professionals. At the heart of its quantitative power lies the use of isotopic standards. This technical guide delves into the core principles, experimental protocols, and critical applications of isotopic standards, providing a comprehensive resource for achieving accurate and reproducible quantification in mass spectrometry.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

Quantitative mass spectrometry relies heavily on the principle of isotope dilution, a method that corrects for sample loss during preparation and variations in instrument response.[1] The technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of analysis.[2] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4]

Because the isotopic standard and the analyte behave identically during extraction, purification, and ionization, any losses or variations will affect both compounds equally.[5] The mass spectrometer distinguishes between the light (endogenous) and heavy (labeled) forms of the analyte based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the signal intensities of the analyte to the internal standard, which remains constant regardless of sample loss or signal suppression.[2]

Types of Isotopic Standards

The choice of isotopic standard is critical for the accuracy of quantitative analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. These standards are chemically and physically almost identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects.[2] When a SIL standard is not available, a structural analog can be used, although this is a less ideal option as its behavior may not perfectly mimic the analyte.[5][6]

Commonly Used Stable Isotopes:

-

Deuterium (²H): Often used due to the relative ease of incorporation, but care must be taken as it can sometimes alter chromatographic retention times.[6]

-

Carbon-13 (¹³C): A preferred isotope for labeling as it has minimal impact on the chemical properties of the molecule.[7]

-

Nitrogen-15 (¹⁵N): Frequently used in proteomics and metabolomics for labeling amino acids and other nitrogen-containing compounds.[3]

Applications in Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[3][8][9][10] In SILAC, cells are grown in media where natural ("light") amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts.[11] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.

By comparing the proteomes of cells grown in "light," "medium," and "heavy" media, researchers can accurately quantify changes in protein expression levels between different experimental conditions.[3][8][12]

Quantitative Data from a SILAC Experiment:

The following table presents a sample of quantitative data from a SILAC experiment comparing the proteomes of two cell states. The data shows the protein identification, the log2 ratio of the heavy to light signals (representing the fold change in protein expression), and the corresponding p-value indicating the statistical significance of the change.

| Protein | Gene Symbol | Log2 (H/L Ratio) | p-value |

| Pyruvate kinase | PKM | 1.58 | 0.001 |

| Lactate dehydrogenase A | LDHA | 1.25 | 0.005 |

| Hexokinase-1 | HK1 | 1.10 | 0.012 |

| Vimentin | VIM | -1.89 | 0.0005 |

| E-cadherin | CDH1 | -2.50 | 0.0001 |

Experimental Protocol: SILAC

A typical SILAC experiment involves the following key steps:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) for at least five cell divisions to ensure complete incorporation.[8][13]

-

Experimental Treatment: The two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: Cells are harvested, and proteins are extracted using an appropriate lysis buffer.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.[3]

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects the mass difference between the light and heavy peptide pairs.

-

Data Analysis: Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the ratio of the heavy to light peptide signals.[8]

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Applications in Quantitative Metabolomics: Isotope Tracing

Isotope tracing is a powerful technique in metabolomics to elucidate metabolic pathways and quantify metabolite fluxes.[14][15][16] This method involves introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into a biological system and tracking the incorporation of the isotope into downstream metabolites.[1][17] By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can map the flow of atoms through metabolic networks.[16]

Quantitative Data from a ¹³C-Glucose Tracing Experiment:

The table below shows example data from a metabolomics experiment tracing the metabolism of uniformly labeled ¹³C-glucose through glycolysis in cancer cells. The data represents the fractional abundance of each isotopologue for key glycolytic metabolites.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-phosphate | 2.1 | 0.5 | 1.2 | 3.5 | 5.8 | 15.2 | 71.7 |

| Fructose-1,6-bisphosphate | 3.5 | 0.8 | 1.5 | 4.2 | 7.1 | 18.9 | 64.0 |

| Dihydroxyacetone phosphate | 15.2 | 2.1 | 3.8 | 79.0 | - | - | - |

| Glyceraldehyde-3-phosphate | 14.8 | 2.5 | 4.1 | 78.6 | - | - | - |

| Pyruvate | 25.6 | 3.2 | 5.5 | 65.7 | - | - | - |

| Lactate | 28.9 | 3.5 | 5.8 | 61.8 | - | - | - |

Experimental Protocol: ¹³C Metabolic Flux Analysis

A typical ¹³C metabolic flux analysis experiment includes the following steps:

-

Cell Culture and Isotope Labeling: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose). The labeling is carried out until a metabolic and isotopic steady state is reached.[18]

-

Metabolite Extraction: Metabolites are rapidly extracted from the cells, often using a cold solvent quenching method to halt metabolic activity.

-

Sample Analysis by MS: The extracted metabolites are analyzed by mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopomer distributions of key metabolites.[18]

-

Metabolic Flux Calculation: The measured MIDs, along with a stoichiometric model of the metabolic network, are used in computational software to estimate the intracellular metabolic fluxes.[18]

References

- 1. biorxiv.org [biorxiv.org]

- 2. The stable isotope method for determining absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. link.springer.com [link.springer.com]

- 15. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Glutaryl carnitine-13C,d3 in Advancing Glutaric Aciduria Type I Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block disrupts the normal catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). A key biomarker for the diagnosis and monitoring of GA-I is glutarylcarnitine (B602354) (C5DC), which is formed from the conjugation of excess glutaryl-CoA with carnitine. The accurate quantification of glutarylcarnitine in biological matrices is therefore paramount for early diagnosis through newborn screening, patient monitoring, and the development of therapeutic strategies.

Data Presentation: Quantitative Analysis of Glutarylcarnitine

The concentration of glutarylcarnitine is significantly elevated in individuals with Glutaric Aciduria Type I compared to healthy controls. The following tables summarize typical quantitative data from various biological specimens.

Table 1: Glutarylcarnitine Concentrations in Urine

| Analyte | Patient Group | Concentration Range (mmol/mol creatinine) | Reference |

| Glutarylcarnitine | GA-I Patients | 14 - 522 | [1] |

| Glutarylcarnitine | Healthy Controls | < 5.2 | [1] |

| Glutarylcarnitine | Healthy Controls | ≤ 2.0 | [2] |

Table 2: Glutarylcarnitine Concentrations in Plasma

| Analyte | Patient Group | Concentration Range (µmol/L) | Reference |

| Glutarylcarnitine | GA-I Patients | May be within normal limits in some cases | [3] |

| Glutarylcarnitine | Healthy Controls | < 0.09 | [3] |

Table 3: Glutarylcarnitine Concentrations in Dried Blood Spots (DBS) for Newborn Screening

| Analyte | Condition | Cut-off Value (µmol/L) | Reference |

| Glutarylcarnitine (C5DC) | Presumptive Positive for GA-I | > 0.17 | [4] |

| Glutarylcarnitine (C5DC) | Presumptive Positive for GA-I | > 0.35 | [5] |

| Glutarylcarnitine (C5DC) | Presumptive Positive for GA-I | > 0.22 | [6] |

Signaling and Metabolic Pathways

The deficiency of glutaryl-CoA dehydrogenase in GA-I disrupts the catabolic pathway of lysine and tryptophan, leading to the accumulation of upstream metabolites.

Metabolic pathway disruption in Glutaric Aciduria Type I.

Experimental Protocols

Quantitative Analysis of Glutarylcarnitine in Urine and Dried Blood Spots by LC-MS/MS

This protocol describes a method for the quantification of glutarylcarnitine using a stable isotope-labeled internal standard, DL-Glutaryl carnitine-13C,d3.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Glutarylcarnitine (Analytical Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

n-Butanol

-

Hydrochloric Acid (HCl)

-

Water (LC-MS grade)

-

Formic Acid

-

Dried blood spot (DBS) cards

-

Urine collection cups

2. Internal Standard Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL. The exact concentration may need to be optimized based on instrument sensitivity.

3. Sample Preparation

3.1. Dried Blood Spots (DBS)

-

Punch a 3.2 mm disc from the dried blood spot into a 96-well filter plate.

-

Add 100 µL of the working internal standard solution to each well.

-

Agitate the plate for 30 minutes at room temperature to extract the acylcarnitines.

-

Elute the extract into a clean 96-well collection plate by centrifugation.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

3.2. Urine

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

-

Take 50 µL of the supernatant and add it to a microcentrifuge tube.

-

Add 10 µL of the working internal standard solution.

-

Vortex to mix.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

4. Derivatization (Butylation)

-

To the dried residue from either DBS or urine preparation, add 100 µL of 3N HCl in n-butanol.

-

Seal the plate or tubes and heat at 65°C for 15-20 minutes.

-

Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or HILIC column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. The exact gradient should be optimized for the specific column and analytes.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glutarylcarnitine (butylated): Precursor ion (m/z) 388.3 -> Product ion (m/z) 85.1

-

This compound (butylated): Precursor ion (m/z) 395.3 -> Product ion (m/z) 92.1

-

-

Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

-

6. Data Analysis and Quantification

-

Create a calibration curve using known concentrations of the glutarylcarnitine analytical standard spiked with a constant concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

-

Quantify the concentration of glutarylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental and Diagnostic Workflows

The use of this compound is an integral part of the diagnostic workflow for Glutaric Aciduria Type I, particularly in the confirmation of results from newborn screening.

Diagnostic workflow for Glutaric Aciduria Type I.

Conclusion

This compound serves as an indispensable tool in the clinical and research settings for Glutaric Aciduria Type I. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of glutarylcarnitine, a critical biomarker for this disorder. This technical guide provides a framework for researchers and clinicians to understand and implement robust analytical methods for the diagnosis, monitoring, and study of GA-I, ultimately contributing to improved patient outcomes and the development of novel therapeutic interventions.

References

- 1. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutarylcarnitine Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 3. familiasga.com [familiasga.com]

- 4. familiasga.com [familiasga.com]

- 5. msacl.org [msacl.org]

- 6. researchgate.net [researchgate.net]

Mass Spectral Characteristics of DL-Glutaryl Carnitine-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of DL-Glutaryl carnitine-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of glutarylcarnitine (B602354) in various biological matrices. This document outlines its fragmentation patterns, provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and presents key data in a structured format for easy reference.

Introduction

DL-Glutaryl carnitine-¹³C,d₃ is the ¹³C- and deuterium-labeled form of DL-Glutaryl carnitine.[1] It serves as an ideal internal standard for quantitative analyses by LC-MS/MS due to its chemical and physical similarities to the endogenous analyte, glutarylcarnitine. Its use mitigates matrix effects and variations in instrument response, leading to highly accurate and precise measurements. Glutarylcarnitine is a key biomarker for Glutaric Acidemia Type I (GA1), an inherited metabolic disorder.

Physicochemical Properties

A summary of the key physicochemical properties of DL-Glutaryl carnitine-¹³C,d₃ is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₂H₁₈D₃¹³CHNO₆ |

| Molecular Weight | 279.31 g/mol [2] |

| Exact Mass | 279.15907246 Da[2] |

| Isotopic Labeling | ¹³C on one carbon of the glutaryl moiety, d₃ on the N-trimethyl group |

Mass Spectral Fragmentation

Under typical positive ion electrospray ionization (ESI) conditions, acylcarnitines undergo characteristic fragmentation patterns. The primary fragmentation pathway involves the neutral loss of trimethylamine (B31210) ((CH₃)₃N). For DL-Glutaryl carnitine-¹³C,d₃, the trimethylamine group contains the three deuterium (B1214612) atoms, resulting in a neutral loss of (CH₃)₂(¹³CH₃)N.

A prominent product ion observed for many acylcarnitines corresponds to the carnitine backbone fragment at m/z 85. Another significant fragmentation pathway for glutarylcarnitine involves the cleavage of the ester bond, leading to a product ion specific to the glutaryl moiety.

Predicted Precursor and Product Ions

Based on the known fragmentation of analogous compounds and the isotopic labeling of DL-Glutaryl carnitine-¹³C,d₃, the expected precursor and product ions for tandem mass spectrometry analysis are detailed in Table 2. These values are crucial for setting up Multiple Reaction Monitoring (MRM) experiments.

| Analyte | Precursor Ion (M+H)⁺ m/z | Product Ion m/z | Fragmentation Pathway |

| DL-Glutaryl carnitine-¹³C,d₃ | 280.2 | 85.1 | Neutral loss of glutaryl moiety |

| DL-Glutaryl carnitine-¹³C,d₃ | 280.2 | 119.1 | Product ion from the glutaryl-¹³C moiety |

| Glutarylcarnitine (unlabeled) | 276.2 | 85.1 | Neutral loss of glutaryl moiety |

| Glutarylcarnitine (unlabeled) | 276.2 | 115.1 | Product ion from the glutaryl moiety[3] |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of glutarylcarnitine in a biological matrix (e.g., plasma, dried blood spots) using DL-Glutaryl carnitine-¹³C,d₃ as an internal standard.

Sample Preparation

-

Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard, DL-Glutaryl carnitine-¹³C,d₃, at a known concentration.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation and Visualization

The following diagrams illustrate the fragmentation pathway of DL-Glutaryl carnitine-¹³C,d₃ and a typical experimental workflow for its use.

Caption: Fragmentation pathway of DL-Glutaryl carnitine-¹³C,d₃.

Caption: Experimental workflow for glutarylcarnitine analysis.

Conclusion

DL-Glutaryl carnitine-¹³C,d₃ is an essential tool for the accurate and reliable quantification of glutarylcarnitine in clinical and research settings. Understanding its mass spectral behavior and employing robust analytical methods, such as the one detailed in this guide, are critical for obtaining high-quality data. The provided information serves as a comprehensive resource for researchers and scientists involved in metabolomics and drug development.

References

Stability and Storage of Deuterated Acylcarnitine Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability and proper storage of deuterated acylcarnitine standards. Ensuring the integrity of these standards is paramount for accurate and reproducible results in metabolic research, clinical diagnostics, and drug development. This document outlines recommended storage conditions, details potential degradation pathways, and provides experimental protocols for stability assessment.

Introduction to Acylcarnitines and their Deuterated Analogs

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Deuterated acylcarnitines are stable isotope-labeled analogs used as internal standards in mass spectrometry-based quantification. Their use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative analyses.[2]

Core Principles of Stability and Storage

The stability of deuterated acylcarnitine standards is primarily influenced by temperature, storage duration, solvent, and pH. The primary degradation pathway for acylcarnitines is hydrolysis, where the ester bond is cleaved, resulting in the formation of free carnitine and the corresponding fatty acid.[3] This process is accelerated at room temperature and in aqueous solutions with non-neutral pH.

Key Recommendations for Storage:

-

Solid Form: Lyophilized powders of deuterated acylcarnitine standards should be stored at -20°C or colder in a desiccator to protect them from moisture.[4]

-

Stock Solutions: Concentrated stock solutions should be prepared in a high-purity aprotic solvent such as methanol (B129727) or acetonitrile (B52724).[4] These solutions should be stored in tightly sealed vials at -20°C or colder to minimize solvent evaporation and potential degradation.[4]

-

Working Solutions: Aqueous working solutions are not recommended for long-term storage and should be prepared fresh daily.[5] If short-term storage is necessary, they should be kept at 2-8°C.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[6] It is advisable to aliquot stock solutions into smaller, single-use vials.

Quantitative Stability Data

The following tables summarize the stability of acylcarnitines under various storage conditions. While much of the available data pertains to non-deuterated acylcarnitines in biological matrices, the principles and degradation rates are expected to be comparable for deuterated standards in solution.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) at Different Temperatures

| Acylcarnitine Chain Length | Storage Temperature | Duration | Stability | Reference |

| All | -18°C | At least 330 days | Stable | [3][7] |

| All | Room Temperature (>14 days) | Varies | Hydrolysis to free carnitine | [3][7] |

| Short-chain | Room Temperature | Varies | Hydrolyze quicker than long-chain | [3] |

| Medium and Long-chain | Not specified | Not specified | Could not be analyzed due to low physiological concentrations in some studies | [8] |

Table 2: Annual Decrease of Acylcarnitines in Dried Blood Spots Stored for an Extended Period

| Analyte | Annual Decrease (First 5 Years) | Annual Decrease (After 5 Years) | Reference |

| Free Carnitine | Increase of 7.6% | Decrease of 1.4% | [8] |

| Acetylcarnitine (C2) | 18.5% | More gradual decline | [8] |

| Propionylcarnitine (C3) | 27.4% | More gradual decline | [8] |

Experimental Protocols

Preparation of Deuterated Acylcarnitine Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of deuterated acylcarnitine standards for use in mass spectrometry.

Materials:

-

Lyophilized deuterated acylcarnitine standards

-

High-purity methanol or acetonitrile

-

Calibrated pipettes

-

Amber, tightly sealed vials

Procedure:

-

Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of high-purity methanol or acetonitrile to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Store the stock solution in an amber, tightly sealed vial at -20°C.

-

On the day of the experiment, allow the stock solution to warm to room temperature before preparing working solutions by diluting the stock solution with the appropriate solvent.

Experimental Workflow for Stability Assessment

This workflow outlines a general procedure for assessing the stability of deuterated acylcarnitine standards under different storage conditions.

References

- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 2. scispace.com [scispace.com]

- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to Acylcarnitine Profiling with Internal Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acylcarnitine profiling has emerged as a critical tool in the study of metabolic pathways, particularly in the diagnosis and monitoring of inborn errors of metabolism, and is increasingly utilized in drug development to assess mitochondrial toxicity and off-target effects. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in acylcarnitine analysis, with a specific focus on the indispensable role of internal standards for accurate quantification.

Introduction to Acylcarnitines and their Metabolic Significance

Acylcarnitines are esters of carnitine and fatty acids, formed during the metabolism of fats and amino acids. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, a key process in cellular energy production.[1][2] The analysis of acylcarnitine profiles in biological fluids such as plasma, serum, and dried blood spots can provide a snapshot of the metabolic state of an individual.[3][4][5] Abnormal acylcarnitine profiles can be indicative of enzymatic deficiencies in the fatty acid oxidation pathway or organic acidurias.[6][7]

The "carnitine shuttle" is the biochemical pathway responsible for this transport. It involves a series of enzymatic steps that are crucial for cellular energy homeostasis.

The Role of Internal Standards in Quantitative Analysis

Accurate quantification of acylcarnitines is paramount for reliable diagnosis and research. Tandem mass spectrometry (MS/MS) is the predominant analytical technique used for this purpose.[6][8] However, the complexity of biological matrices can lead to variations in sample preparation and ionization efficiency, affecting the accuracy of the results. To correct for these variations, stable isotope-labeled internal standards are employed.[9] These are synthetic versions of the target acylcarnitines where some atoms have been replaced with heavier isotopes (e.g., deuterium, ¹³C).[10][11]

These internal standards are added to the sample at a known concentration at the beginning of the analytical process.[11] Because they are chemically identical to their endogenous counterparts, they experience the same variations during sample processing and analysis. By measuring the ratio of the signal from the endogenous acylcarnitine to the signal from its corresponding internal standard, accurate quantification can be achieved.

Experimental Workflow for Acylcarnitine Profiling

The general workflow for acylcarnitine profiling involves several key steps, from sample collection to data analysis.

Detailed Experimental Protocols

The following protocols are generalized from common practices in the field and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation

-

Sample Collection : Collect whole blood in heparinized tubes for plasma or allow it to clot for serum. For dried blood spots (DBS), apply whole blood onto a specialized filter card and allow it to dry completely.[8]

-

Internal Standard Spiking : To a specific volume of plasma, serum, or a punch from a DBS, add a known amount of a commercially available internal standard mixture containing various stable isotope-labeled acylcarnitines.[12]

-

Protein Precipitation and Extraction :

-

For plasma/serum: Add a volume of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample to precipitate proteins.

-

For DBS: Submerge the punched spot in a methanol-based extraction solution.

-

-

Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant containing the acylcarnitines to a clean tube.

-

Evaporation : Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization (Butylation)

To improve the chromatographic and mass spectrometric properties of acylcarnitines, they are often derivatized to their butyl esters.[6]

-

Reagent Preparation : Prepare a solution of 3N butanolic-HCl.

-

Reaction : Add the butanolic-HCl to the dried sample extract.

-

Incubation : Incubate the mixture at a specific temperature (e.g., 65°C) for a set time (e.g., 15-30 minutes).

-

Evaporation : Evaporate the butanolic-HCl to dryness under nitrogen.

-

Reconstitution : Reconstitute the dried derivatized sample in a solvent suitable for MS/MS analysis (e.g., 80% acetonitrile in water).

Tandem Mass Spectrometry (MS/MS) Analysis

Acylcarnitine analysis is typically performed using flow injection analysis or liquid chromatography coupled to a tandem mass spectrometer.[3][13]

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Scan Mode : Precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85) is a widely used method for qualitative profiling. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its internal standard.[6][12]

Data Presentation and Interpretation

The quantitative data obtained from the MS/MS analysis is typically presented in tables, allowing for easy comparison of acylcarnitine levels between samples or against reference ranges.

Table 1: Example Concentrations of Internal Standards for Acylcarnitine Profiling

| Internal Standard | Abbreviation | Typical Concentration (µM) |

| [²H₉]-Carnitine | ²H₉-C0 | 0.76 |

| [²H₃]-Acetylcarnitine | ²H₃-C2 | 0.19 |

| [²H₃]-Propionylcarnitine | ²H₃-C3 | 0.038 |

| [²H₃]-Butyrylcarnitine | ²H₃-C4 | 0.038 |

| [²H₉]-Isovalerylcarnitine | ²H₉-C5 | 0.038 |

| [²H₃]-Octanoylcarnitine | ²H₃-C8 | 0.038 |

| [²H₃]-Myristoylcarnitine | ²H₃-C14 | 0.038 |

| [²H₃]-Palmitoylcarnitine | ²H₃-C16 | 0.076 |

Note: These concentrations are examples and should be optimized for the specific application and instrument sensitivity. Data adapted from a study on acylcarnitine profiling in newborns.[12]

Table 2: Linearity and Recovery Data for an LC-MS/MS Method

| Acylcarnitine | Linearity Range (µmol/L) | Recovery (%) |

| C2 (Acetylcarnitine) | 1.0 - 100 | 84 - 112 |

| Other Acylcarnitines | 0.1 - 10 | 84 - 112 |

This table summarizes the performance of a rapid LC-MS/MS method for plasma acylcarnitines, demonstrating good linearity and recovery.[13]

Interpretation of acylcarnitine profiles requires expertise in metabolic biochemistry. Elevated levels of specific acylcarnitines or abnormal ratios between different acylcarnitines can point to a specific metabolic disorder.[14] For example, a significant elevation of octanoylcarnitine (B1202733) (C8) is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Conclusion

Acylcarnitine profiling using internal standards and tandem mass spectrometry is a powerful and essential technique in modern metabolic research and clinical diagnostics. The use of stable isotope-labeled internal standards is crucial for achieving the accuracy and precision required for reliable quantification. The detailed protocols and data presentation guidelines provided in this guide offer a solid foundation for researchers and scientists to implement and interpret acylcarnitine profiling in their own work, ultimately contributing to a better understanding and diagnosis of metabolic diseases and enhancing the safety assessment of new pharmaceutical compounds.

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative plasma acylcarnitine analysis using electrospray tandem mass spectrometry for the diagnosis of organic acidaemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]

- 12. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labcorp.com [labcorp.com]

Decoding the Certificate of Analysis: A Technical Guide to DL-Glutaryl Carnitine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for DL-Glutaryl Carnitine-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results in metabolic research and drug development.

Overview of DL-Glutaryl Carnitine-¹³C,d₃

DL-Glutaryl carnitine-¹³C,d₃ is the ¹³C- and deuterium-labeled form of DL-Glutaryl carnitine.[1] It serves as an invaluable internal standard for quantification in analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope labeling provides a compound that is chemically identical to the endogenous analyte but has a different mass, allowing for precise differentiation and quantification.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁¹³CH₁₈D₃NO₆ | [1] |

| Molecular Weight | 279.31 g/mol | [1][2] |

| IUPAC Name | 5-[1-carboxy-3-[dimethyl(trideuterio(1¹³C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate | [2] |

Certificate of Analysis: A Detailed Breakdown

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. Below is a summary of the key quantitative data typically found on a CoA for DL-Glutaryl Carnitine-¹³C,d₃.

Table of Analytical Specifications:

| Test | Specification | Result |

| Identity | ||

| ¹H NMR | Conforms to structure | Conforms |

| ¹³C NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC/UV | ≥98% | 99.5% |

| Isotopic Purity | ||

| Isotopic Enrichment | ≥99 atom % ¹³C; ≥99 atom % D | Conforms |

| Physical Properties | ||

| Appearance | White to off-white solid | White solid |

Experimental Protocols

Detailed methodologies are essential for interpreting the data presented on a CoA. The following sections describe the typical experimental protocols used to analyze DL-Glutaryl Carnitine-¹³C,d₃.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of the compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For DL-Glutaryl Carnitine-¹³C,d₃, the expected [M+H]⁺ ion would be at approximately m/z 280.3. Fragmentation analysis (MS/MS) can be performed to further confirm the structure.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the isotopic labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

Experiments:

-

¹H NMR: To observe the proton signals and their couplings. The integration of the signals can confirm the relative number of protons in different parts of the molecule.

-

¹³C NMR: To observe the carbon signals. The presence of a signal at the expected chemical shift for the labeled carbon confirms the ¹³C incorporation.

-

-

Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are compared to the expected values for the structure.

Biochemical Context: The Role of Glutaryl-Carnitine

Glutaryl-carnitine is an acylcarnitine that plays a role in the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation, a process that generates energy.[3] It is formed from glutaryl-CoA, an intermediate in the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[4] In certain metabolic disorders, such as Glutaric Acidemia Type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA and subsequently elevated levels of glutarylcarnitine.[4][5]

The following diagram illustrates the analytical workflow for quantifying an endogenous analyte using a stable isotope-labeled internal standard like DL-Glutaryl Carnitine-¹³C,d₃.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

The following diagram illustrates the biochemical pathway leading to the formation of Glutaryl-Carnitine.

Caption: Simplified biochemical pathway of Glutaryl-Carnitine formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Glutaryl carnitine-13C,d3 | C12H21NO6 | CID 163322070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Glutarylcarnitine (HMDB0013130) [hmdb.ca]

- 4. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Carnitine prevents oxidative stress in striatum of glutaryl-CoA dehydrogenase deficient mice submitted to lysine overload - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Glutarylcarnitine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of glutarylcarnitine (B602354) (C5DC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Glutarylcarnitine is a key biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1). The presented method offers high specificity and accuracy, crucial for distinguishing glutarylcarnitine from isobaric interferences, a known limitation of flow injection analysis. The simple protein precipitation-based sample preparation protocol and optimized LC-MS/MS parameters make this method suitable for high-throughput analysis in a research setting.

Introduction

Glutaric Acidemia Type I is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. The quantification of glutarylcarnitine in biological matrices is a primary tool for the identification and monitoring of GA1.

Traditional methods like flow injection tandem mass spectrometry, while suitable for newborn screening, lack the specificity to differentiate glutarylcarnitine from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).[1][2] This can lead to false-positive or false-negative results.[1][2] The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary chromatographic separation for accurate and precise quantification of glutarylcarnitine.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for glutarylcarnitine quantification in human plasma.

Experimental

Materials and Reagents

-

Glutarylcarnitine standard (Sigma-Aldrich or equivalent)

-

Glutarylcarnitine-(trimethyl-d9) hydrochloride (d9-Glutarylcarnitine) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

-

LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (Sigma-Aldrich or equivalent)

-

Human plasma (BioIVT or equivalent)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)

-

Analytical balance

-

Microcentrifuge

-

Pipettes

-

Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of glutarylcarnitine in methanol.

-

Prepare a 1 mg/mL stock solution of d9-Glutarylcarnitine in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions of glutarylcarnitine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

-

Prepare a working internal standard (IS) solution of d9-Glutarylcarnitine at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Addition: Add 20 µL of the working internal standard solution to each tube.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |

| Glutarylcarnitine | 276.1 | 85.1 | 100 | 20 | 30 |

| d9-Glutarylcarnitine (IS) | 285.2 | 94.1 | 100 | 20 | 30 |

Data Analysis

The quantification of glutarylcarnitine is performed using a targeted data analysis workflow.

-

Peak Integration: The chromatographic peaks for glutarylcarnitine and the internal standard are integrated using the instrument's software (e.g., MassLynx, Analyst).

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: The concentration of glutarylcarnitine in the plasma samples is calculated from the calibration curve using the measured peak area ratios.

Results and Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Linearity:

The method demonstrated excellent linearity over a concentration range of 0.05 to 20 µM for glutarylcarnitine. The coefficient of determination (R²) was consistently >0.99.

Precision and Accuracy:

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.

| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.15 | < 10% | < 10% | 90-110% |

| Medium | 1.5 | < 10% | < 10% | 90-110% |

| High | 15 | < 10% | < 10% | 90-110% |

Lower Limit of Quantification (LLOQ):

The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, was determined to be 0.05 µM.

Visualizations

Caption: Experimental workflow for glutarylcarnitine quantification.

Caption: Logical flow of the LC-MS/MS method development and validation process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of glutarylcarnitine in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for research applications requiring the analysis of a large number of samples. This method is a valuable tool for researchers studying Glutaric Acidemia Type I and other related metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Glutaryl Carnitine in Dried Blood Spots using DL-Glutaryl carnitine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl carnitine (C5DC) is a critical biomarker for the diagnosis of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder affecting the catabolism of lysine (B10760008), hydroxylysine, and tryptophan. Early detection and quantification of glutaryl carnitine in newborns through dried blood spot (DBS) analysis is essential for timely intervention and management of the disease. This application note provides a detailed protocol for the quantitative analysis of glutaryl carnitine in DBS samples using a stable isotope-labeled internal standard, DL-Glutaryl carnitine-13C,d3, and tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Metabolic Pathway

Glutaric Acidemia Type I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is responsible for the conversion of glutaryl-CoA to crotonyl-CoA in the degradation pathways of lysine and tryptophan. A defect in GCDH leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and glutaryl carnitine. The buildup of these metabolites is toxic and can lead to severe neurological damage.

Figure 1: Simplified metabolic pathway of lysine and tryptophan degradation.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of glutaryl carnitine from dried blood spots.

Materials and Reagents

-

DL-Glutaryl carnitine (Analyte)

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

n-Butanol

-

Hydrochloric acid

-

96-well microtiter plates

-

DBS puncher (3.2 mm)

-

Plate shaker

-

Nitrogen evaporator

-

LC-MS/MS system

Internal Standard Stock and Working Solution Preparation

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with methanol to achieve the desired concentration for spiking into the extraction solvent. The final concentration in the extraction solvent should be optimized based on the instrument's sensitivity and the expected endogenous levels of the analyte.

Sample Preparation and Extraction

Figure 2: Dried blood spot sample preparation and extraction workflow.

-

Punch a 3.2 mm disc from the center of the dried blood spot and place it into a well of a 96-well microtiter plate.

-

To each well, add 100 µL of methanol containing the this compound internal standard.

-

Seal the plate and shake for 30 minutes at room temperature.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Add 50 µL of 3N butanolic-HCl to each well for derivatization.

-

Seal the plate and incubate at 65°C for 15 minutes.

-

Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Glutaryl Carnitine (C5DC) | This compound (IS) |

| Precursor Ion (m/z) | 388.3 | 392.3 |

| Product Ion (m/z) | 115.1 | 115.1 or 119.1 (to be optimized) |

| Dwell Time | 50 ms | 50 ms |

| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |

| Cone Voltage (V) | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The precursor ion m/z values are for the butylated derivatives. The product ion for the internal standard may vary depending on the fragmentation pattern.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Glutaryl Carnitine) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibrators with known concentrations of glutaryl carnitine and a fixed concentration of the internal standard.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters are typically evaluated:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Matrix Effect | Assessed and minimized |

| Recovery | Consistent and reproducible |

Expected Results

The concentration of glutaryl carnitine in DBS from healthy newborns is typically very low. Elevated levels are indicative of Glutaric Acidemia Type I. The exact cut-off values for diagnosis should be established by each laboratory based on their own population studies and validated against confirmed patient samples.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of glutaryl carnitine in dried blood spots using this compound as an internal standard. The method is robust, accurate, and suitable for high-throughput newborn screening and clinical research applications. Adherence to this protocol, along with proper method validation, will ensure reliable and accurate quantification of this critical biomarker for the early diagnosis of Glutaric Acidemia Type I.

Protocol for the Preparation of DL-Glutaryl carnitine-13C,d3 Working Solution

Introduction

DL-Glutaryl carnitine-13C,d3 is a stable isotope-labeled internal standard used for the accurate quantification of glutaryl carnitine in biological samples by mass spectrometry (MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby improving the precision and accuracy of the analytical method.[3] This document provides a detailed protocol for the preparation of a this compound working solution for use in research and drug development settings.

Materials and Reagents

-

This compound (solid form)

-

LC-MS grade methanol (B129727)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Low-binding polypropylene (B1209903) tubes and pipette tips[3]

Experimental Protocols

Preparation of Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound into a clean volumetric flask. Add a small amount of LC-MS grade methanol to dissolve the solid completely.

-

Dilution: Once fully dissolved, bring the solution to the final volume with LC-MS grade methanol. For example, if 1 mg was weighed, use a 1 mL volumetric flask to obtain a 1 mg/mL stock solution.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled, sealed, low-binding polypropylene tube. Store at -20°C.

Preparation of Intermediate and Working Solutions

Prepare intermediate and working solutions by performing serial dilutions of the stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method and the expected concentration of the analyte in the samples.

Example Dilution Series:

-

Intermediate Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL low-binding tube. Add 990 µL of a suitable solvent (e.g., 50:50 methanol:water) and vortex to mix.

-

Working Solution (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL low-binding tube. Add 990 µL of the same solvent and vortex to mix.